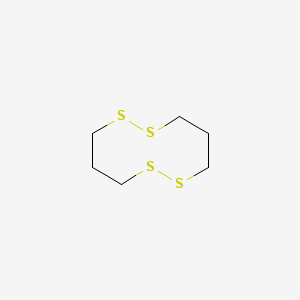
1,2,6,7-Tetrathiecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6,7-Tetrathiecane is an organic compound with the molecular formula C6H12S4 It is characterized by the presence of four sulfur atoms in its structure, forming a unique tetrathia ring system
準備方法
Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrathiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{Na}_2\text{S} \rightarrow \text{C}6\text{H}{12}\text{S}_4 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1,2,6,7-Tetrathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
1,2,6,7-Tetrathiecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2,6,7-Tetrathiecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Tetrathiafulvalene: Another sulfur-containing compound with unique electronic properties.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Known for its redox and stacking properties.
Uniqueness: 1,2,6,7-Tetrathiecane stands out due to its specific tetrathia ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
6573-59-7 |
|---|---|
分子式 |
C6H12S4 |
分子量 |
212.4 g/mol |
IUPAC名 |
1,2,6,7-tetrathiecane |
InChI |
InChI=1S/C6H12S4/c1-3-7-9-5-2-6-10-8-4-1/h1-6H2 |
InChIキー |
FKUFBOYVKKRORW-UHFFFAOYSA-N |
正規SMILES |
C1CSSCCCSSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



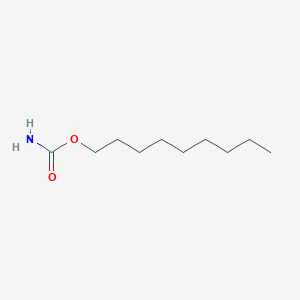

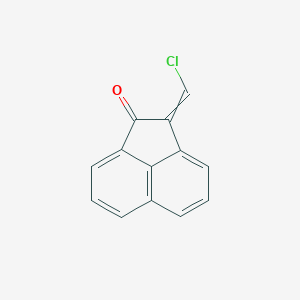
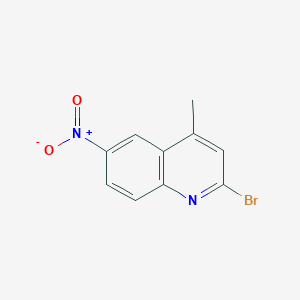

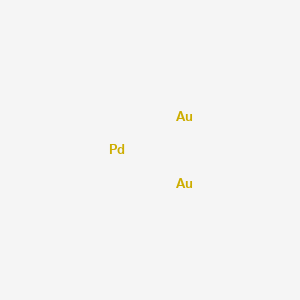
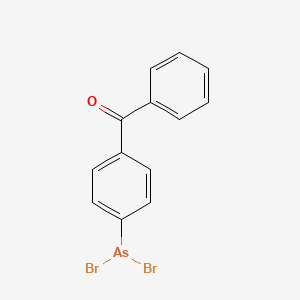
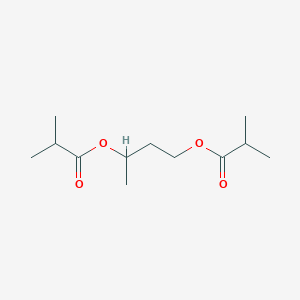
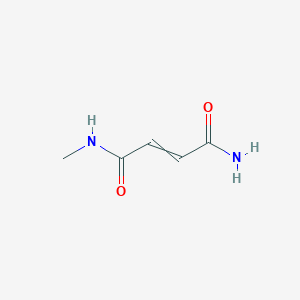
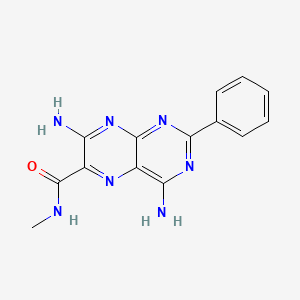
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

